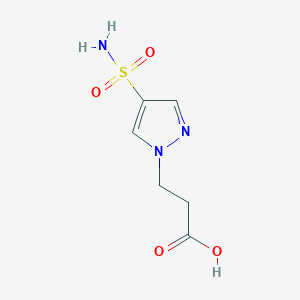

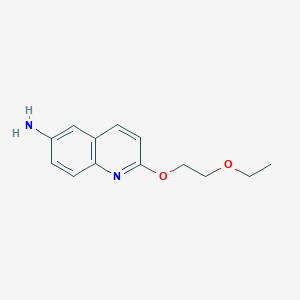

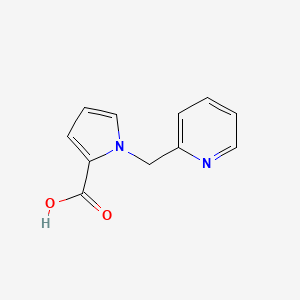

![molecular formula C11H18N2O3 B1518060 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1153129-25-9](/img/structure/B1518060.png)

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione

説明

“3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound that is used in the preparation of AZD5363 . AZD5363 is a pharmaceutical compound known for its role in the treatment of anaemia and other ischaemia-related diseases .

Synthesis Analysis

The synthesis of AZD5363 involves the reaction of “8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione” with “(S)-3-amino-3-(4-chlorophenyl)propan-1-ol” in the presence of a base . This process is part of a larger chemical process that also involves the preparation of an intermediate compound .

Molecular Structure Analysis

The molecular structure of “3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is complex, with a spirocyclic core that allows for expansion into both the substrate and 2OG binding pockets of the PHDs . This structure is amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” are complex and involve multiple steps . The reactions involve the use of a base and the reaction of specific compounds to form the desired product .

科学的研究の応用

Delta Opioid Receptor Agonism

This compound has been identified as a novel chemotype for delta opioid receptor (DOR) agonism . DORs are potential targets for treating neurological and psychiatric disorders, including chronic pain and migraine. The compound’s selectivity and efficacy in binding to the DOR over other GPCRs make it a promising candidate for developing new analgesics with fewer side effects compared to current clinical candidates .

High-Throughput Screening in Drug Discovery

The compound’s unique structure has been utilized in high-throughput screening assays to identify new delta opioid receptor agonists . Its ability to bind to the orthosteric site of the DOR through docking and molecular dynamic simulation is significant for the discovery of drugs with improved pharmacological properties .

Computational Modeling in Pharmacology

In pharmacological research, computational modeling is crucial for predicting how drug candidates interact with their targets. The compound serves as a scaffold for computational studies to understand the binding dynamics and signaling bias towards G-protein signaling, which is essential for designing drugs with specific therapeutic effects .

Prolyl Hydroxylase Domain Inhibition

Spiro[4.5]decanone derivatives, which share a similar structural motif with the compound , have been studied as inhibitors of prolyl hydroxylase domain (PHD) enzymes . These enzymes play a role in the response to hypoxia, and their inhibition has therapeutic potential in treating anemia and ischemia-related diseases.

Material Science: Analytical Standards

In material science, the compound can be used as an analytical standard to ensure the quality and consistency of chemical analyses . Its well-defined structure and stability under specific conditions make it suitable for use in various analytical techniques, including HPLC and gas chromatography.

Chemical Engineering: Process Optimization

The compound’s stability and reactivity profile are of interest in chemical engineering, where it can be used to optimize synthesis processes . Understanding its behavior under different conditions can lead to more efficient and cost-effective production methods for pharmaceuticals and other chemical products.

作用機序

Target of Action

The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.

Mode of Action

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione interacts with its targets in different ways:

- With RIPK1, it acts as an inhibitor .

- With PHD, it acts as a pan-inhibitor .

- With DOR, it acts as a selective agonist .

Biochemical Pathways

The compound affects several biochemical pathways:

- It inhibits the necroptosis signaling pathway by targeting RIPK1 .

- It inhibits the hypoxia response pathway by targeting PHD .

- It modulates pain signaling by targeting DOR .

Pharmacokinetics

The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .

Result of Action

The molecular and cellular effects of the compound’s action include:

特性

IUPAC Name |

3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)

![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)

![1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B1518000.png)